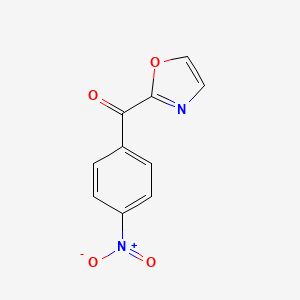

2-(4-Nitrobenzoyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-9(10-11-5-6-16-10)7-1-3-8(4-2-7)12(14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTWEQBYCNXMLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 4 Nitrobenzoyl Oxazole

Reactivity Patterns of the Oxazole (B20620) Heterocyclic Ring

The oxazole ring, while aromatic, exhibits characteristics of both a diene and a stable heterocycle. Its reactivity is significantly influenced by the nature of its substituents. The presence of the strongly electron-withdrawing 2-(4-nitrobenzoyl) group generally deactivates the oxazole ring towards electrophilic attack but influences its participation in cycloaddition and oxidative reactions.

Oxazoles can function as azadienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a valuable route to highly substituted pyridine (B92270) and furan (B31954) derivatives. researchgate.netpharmaguideline.com This reactivity stems from the diene character of the C4-C5 double bond and the oxygen atom. pharmaguideline.com The reaction typically proceeds via an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-Diels-Alder reaction or other rearrangement to yield the final aromatic product. researchgate.net

The efficiency of the Diels-Alder reaction is highly dependent on the electronic nature of the oxazole and the dienophile. Electron-donating substituents on the oxazole ring facilitate the reaction, whereas electron-withdrawing groups tend to hinder it. pharmaguideline.comresearchgate.net For 2-(4-Nitrobenzoyl)oxazole, the acyl group at the C2 position significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), reducing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. However, the reaction can be facilitated by using Lewis or Brønsted acids, which coordinate to the oxazole nitrogen, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the oxazole more reactive toward electron-rich dienophiles in an inverse-electron-demand scenario. researchgate.netnih.gov

| Factor | Effect on Reactivity | Rationale | Example Dienophiles |

|---|---|---|---|

| Electron-Donating Groups on Oxazole | Increases reactivity | Raises the HOMO energy of the oxazole (diene), narrowing the HOMO-LUMO gap with electron-deficient dienophiles. | Maleic anhydride (B1165640), diethyl fumarate (B1241708) researchgate.net |

| Electron-Withdrawing Groups on Oxazole (like 4-Nitrobenzoyl) | Decreases reactivity | Lowers the HOMO energy of the oxazole, widening the gap with traditional dienophiles. | Ethylene, simple alkenes nih.gov |

| Lewis/Brønsted Acid Catalysis | Increases reactivity | Coordinates to the oxazole nitrogen, lowering the LUMO energy and facilitating inverse-electron-demand cycloadditions. researchgate.net | Electron-rich alkenes |

| High Temperature | Promotes reaction | Provides the necessary activation energy for the cycloaddition and subsequent rearrangement steps. researchgate.net | Alkenes, alkynes |

Oxazoles are known to be highly reactive towards singlet oxygen (¹O₂) in a [4+2] cycloaddition reaction, which is a characteristic transformation of this heterocyclic system. clockss.org The photooxidation of an oxazole initially forms an unstable endoperoxide intermediate. clockss.orgresearchgate.net This endoperoxide rapidly undergoes rearrangement to an imino anhydride, which subsequently undergoes an O-acyl to N-acyl migration to yield a stable triamide product. clockss.orgacs.org

The rate of this photooxidation can be influenced by the substituents on the oxazole ring. Phenyl-substituted oxazoles, for example, have been shown to react rapidly with singlet oxygen. acs.org The 2-(4-Nitrobenzoyl)oxazole, with its aromatic substituent, is expected to be susceptible to this oxidative transformation. The reaction provides a method for the cleavage and functionalization of the oxazole core.

| Reagent | Intermediate | Final Product | Reaction Type |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | Endoperoxide, Imino anhydride clockss.org | Triamide clockss.orgacs.org | [4+2] Cycloaddition / Rearrangement |

| Ozone (O₃) | Ozonide | Ring-opened carbonyl compounds | Ozonolysis |

| Potassium Permanganate (KMnO₄) | Not isolated | Ring-opened products pharmaguideline.com | Oxidative Cleavage |

Reactions Involving the 4-Nitrobenzoyl Substituent

The 4-nitrobenzoyl moiety is characterized by a phenyl ring that is strongly deactivated by both the carbonyl group and the para-nitro group. This electronic profile governs its reactivity, particularly favoring reduction of the nitro group and nucleophilic aromatic substitution.

The reduction of the aromatic nitro group is one of the most important transformations of 2-(4-Nitrobenzoyl)oxazole, as it provides access to the versatile 2-(4-aminobenzoyl)oxazole derivative. A wide variety of reagents can achieve this conversion, with the choice of reagent allowing for selective reduction to different nitrogen oxidation states. wikipedia.orgchemeurope.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method for complete reduction to the amine. commonorganicchemistry.com Chemical reducing agents like tin(II) chloride (SnCl₂), iron (Fe), or zinc (Zn) in acidic media are also widely used and are often preferred for their chemoselectivity, as they are less likely to affect other reducible functional groups. commonorganicchemistry.comresearchgate.net By carefully controlling reaction conditions and reagents, the nitro group can also be partially reduced to intermediate functionalities such as hydroxylamines or azo compounds. wikipedia.orgchemeurope.com

| Reagent/System | Product | Typical Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | Amine | MeOH or EtOH, room temperature, atmospheric pressure | Highly efficient, but may reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Nickel | Amine | EtOH, room temperature/slight warming | Useful when dehalogenation is a concern with other substrates. commonorganicchemistry.com |

| SnCl₂·2H₂O | Amine | EtOH or EtOAc, reflux | A mild and common laboratory method. wikipedia.org |

| Fe, HCl or CH₃COOH | Amine | Aqueous EtOH, reflux | Classical, cost-effective method for industrial scale. commonorganicchemistry.com |

| Zn, NH₄Cl | Hydroxylamine (B1172632) | Aqueous EtOH, 0-10 °C | Provides partial reduction to the hydroxylamine stage. wikipedia.org |

| Na₂S or (NH₄)₂S | Amine | Aqueous or alcoholic solution | Can be used for selective reduction of one nitro group in dinitro compounds. commonorganicchemistry.com |

The electronic nature of the 4-nitrobenzoyl group strongly dictates its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution: The benzoyl ring is severely deactivated towards electrophilic attack due to the powerful electron-withdrawing effects of both the para-nitro group and the meta-directing carbonyl group. Both substituents pull electron density from the ring, making it highly electron-deficient and thus unreactive toward common electrophiles. Any forced electrophilic substitution would be expected to occur at the positions meta to the nitro group (and ortho to the carbonyl group), but would require harsh reaction conditions and likely result in low yields.

Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its electrophilic inertness, the benzoyl ring is highly activated for nucleophilic aromatic substitution. masterorganicchemistry.com This is because the nitro group is in the para position relative to the carbon bearing the oxazole substituent, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orglibretexts.org While the oxazole group itself is not a typical leaving group, the principle of SNAr activation is crucial. If a suitable leaving group (e.g., a halogen) were present at the ortho or para position to the nitro group, it would be readily displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols). libretexts.org

| Reaction Type | Reactivity | Reason | Directing Effect of -NO₂ Group |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Strongly Deactivated | The ring is made highly electron-deficient by the -NO₂ and -CO-R groups. | Meta-directing |

| Nucleophilic Aromatic Substitution (SNAr) | Strongly Activated | The electron-withdrawing -NO₂ group stabilizes the intermediate carbanion (Meisenheimer complex), especially when ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org | Ortho-, Para-activating |

Derivatization Strategies for Further Synthetic Utility

2-(4-Nitrobenzoyl)oxazole serves as a valuable intermediate for the synthesis of more complex molecules. The primary strategies for its derivatization involve leveraging the reactivity of the amino group formed after nitro reduction or utilizing the oxazole ring as a synthon for other heterocycles.

The reduction of the nitro group to an amine is a gateway transformation. The resulting 2-(4-aminobenzoyl)oxazole contains a nucleophilic amino group on an aromatic ring, which can undergo a host of subsequent reactions:

Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt with nitrous acid, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br, -CN, -F).

Coupling Reactions: The amino group can direct ortho-lithiation or participate in palladium-catalyzed cross-coupling reactions to build more complex biaryl structures.

Furthermore, the oxazole ring itself can be used as a masked precursor. As discussed, Diels-Alder reactions can convert the oxazole into a pyridine ring, a core structure in many pharmaceuticals and natural products. researchgate.net This strategy allows for the construction of complex substituted pyridines that might be difficult to access through other synthetic routes.

| Initial Transformation | Reactive Intermediate | Subsequent Reaction | Resulting Molecular Scaffold |

|---|---|---|---|

| Nitro Reduction | 2-(4-Aminobenzoyl)oxazole | Diazotization followed by Sandmeyer reaction | 2-(4-Halogeno/Cyano/Hydroxy-benzoyl)oxazole |

| Nitro Reduction | 2-(4-Aminobenzoyl)oxazole | Acylation with an acid chloride | N-(4-(oxazole-2-carbonyl)phenyl)amide derivatives |

| Diels-Alder Reaction | Bicyclic Adduct | Reaction with an alkyne followed by rearrangement | Substituted Furan Derivatives |

| Diels-Alder Reaction | Bicyclic Adduct | Reaction with an alkene followed by rearrangement/aromatization | Substituted Pyridine Derivatives researchgate.net |

Mechanistic Investigations of 2 4 Nitrobenzoyl Oxazole Chemical Processes

Elucidation of Reaction Mechanisms

The formation of the oxazole (B20620) ring, particularly when substituted with a 4-nitrobenzoyl group at the C2 position, can be achieved through several established synthetic routes. The elucidation of these mechanisms involves identifying key intermediates and analyzing the sequence of bond-forming and bond-breaking events.

The Robinson-Gabriel synthesis is a foundational method for creating oxazoles from 2-acylamino ketones. wikipedia.orgsynarchive.com When applied to the synthesis of 2-(4-Nitrobenzoyl)oxazole, this pathway proceeds through several identifiable intermediates. The starting material for this specific synthesis would be an α-(4-nitrobenzamido) ketone.

The reaction is typically initiated by a strong acid, which protonates the ketone's carbonyl group, activating it for nucleophilic attack. The key intermediate stages are:

Oxazolinium Enolate: Following protonation, the amide oxygen performs an intramolecular nucleophilic attack on the activated carbonyl carbon. This cyclization step forms a five-membered ring, specifically a protonated 4,5-dihydrooxazole (oxazoline) structure. This species exists in equilibrium with its enol tautomer, a critical intermediate for the subsequent step.

Hydroxy Oxazoline: This cyclic intermediate is a hemiaminal-like structure that is poised for dehydration. It is formed after the initial cyclization and subsequent proton transfers. The stability of this intermediate is often low, and it readily proceeds to the next step under dehydrating conditions.

These intermediates are typically transient and not isolated; their existence is inferred from mechanistic studies of the Robinson-Gabriel reaction and related cyclodehydration processes.

Table 1: Plausible Intermediates in the Robinson-Gabriel Synthesis of 2-(4-Nitrobenzoyl)oxazole

| Intermediate Name | Structural Description | Role in Mechanism |

| Protonated α-(4-nitrobenzamido) ketone | The starting ketone with its carbonyl oxygen protonated by an acid catalyst. | Activation of the ketone for intramolecular nucleophilic attack. |

| Oxazolinium Enolate | A five-membered heterocyclic cation with an enol functional group. | The product of the initial ring-closing step. |

| 5-Hydroxy-2-(4-nitrophenyl)oxazoline derivative | The cyclic hemiaminal formed prior to the final dehydration step. | The immediate precursor to the final aromatic oxazole ring. |

The formation of the 2-(4-Nitrobenzoyl)oxazole ring via the Robinson-Gabriel pathway involves a cyclodehydration mechanism. wikipedia.orgpharmaguideline.com The process can be broken down into the following key steps:

Activation: A dehydrating agent, typically a strong acid like sulfuric acid or polyphosphoric acid, protonates the carbonyl oxygen of the α-(4-nitrobenzamido) ketone precursor. pharmaguideline.com This activation increases the electrophilicity of the carbonyl carbon.

Intramolecular Cyclization: The lone pair of electrons on the amide oxygen atom attacks the activated carbonyl carbon. This nucleophilic attack results in the formation of a five-membered ring, yielding a protonated 5-hydroxyoxazoline intermediate.

Dehydration: The 5-hydroxy group is protonated by the acid catalyst, converting it into a good leaving group (water).

Aromatization: A base (which can be the conjugate base of the acid catalyst or another species in the mixture) abstracts a proton from the C4 position, leading to the elimination of the water molecule and the formation of a double bond. This final step results in the creation of the stable, aromatic oxazole ring.

Another significant pathway is the Van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). mdpi.comorganic-chemistry.org In this context, to form a 2-substituted oxazole like 2-(4-Nitrobenzoyl)oxazole, a different synthetic strategy would be required, as the Van Leusen reaction typically yields 5-substituted oxazoles. mdpi.comorganic-chemistry.org However, transformations of oxazole rings are also mechanistically significant. The oxazole ring can undergo ring-opening when subjected to strong nucleophiles, leading to the formation of other heterocyclic systems or acyclic compounds. pharmaguideline.com

Catalytic Mechanisms in 2-(4-Nitrobenzoyl)oxazole Chemistry

Catalysis offers powerful tools to enhance the efficiency, selectivity, and sustainability of synthesizing 2-(4-Nitrobenzoyl)oxazole. Both metal-based and organic catalysts can be employed to promote specific reaction pathways.

Metal catalysts, particularly those based on copper, palladium, gold, and cobalt, are widely used in modern oxazole synthesis. rsc.orgtandfonline.com For a target molecule like 2-(4-Nitrobenzoyl)oxazole, a copper-catalyzed process is highly plausible. For instance, copper(II) triflate has been shown to effectively catalyze the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles.

A potential copper-catalyzed pathway to a precursor for 2-(4-Nitrobenzoyl)oxazole could involve the following mechanistic steps:

Carbenoid Formation: The copper catalyst reacts with an α-diazoketone to form a highly reactive copper carbene intermediate.

Ylide Formation: This copper carbene then reacts with the nitrogen atom of an amide, such as 4-nitrobenzamide (B147303), to form a nitrile ylide.

Cyclization: The ylide undergoes a [3+2] intramolecular cycloaddition, where the oxygen atom of the amide attacks the carbene carbon, closing the five-membered ring.

Catalyst Regeneration: The resulting oxazole product is released, and the copper catalyst is regenerated to participate in the next catalytic cycle.

Other metals like palladium can be used in coupling reactions to attach the 4-nitrobenzoyl group to a pre-formed oxazole ring, while gold catalysts are known to facilitate the cycloisomerization of N-propargylamides. researchgate.net

Table 2: Comparison of Catalytic Systems in Oxazole Synthesis

| Catalyst Type | General Role | Plausible Application for 2-(4-Nitrobenzoyl)oxazole |

| Metal Catalysts (e.g., Cu, Pd) | Act as Lewis acids, facilitate redox cycles, and form reactive intermediates like metal carbenes. researchgate.netthieme-connect.de | Direct synthesis from 4-nitrobenzamide and an α-diazoketone via a copper-catalyzed [3+2] annulation. thieme-connect.de |

| Organocatalysts (e.g., TfOH) | Act as Brønsted or Lewis acids/bases to activate substrates without involving metal ions. nih.gov | Promotion of the classical Robinson-Gabriel cyclodehydration step. wikipedia.org |

| Enzyme Catalysts | Provide a specific active site to lower the activation energy of a reaction, offering high chemo-, regio-, and stereoselectivity. | Hypothetical enzymatic cyclodehydration of an α-(4-nitrobenzamido) ketone precursor under mild, aqueous conditions. |

Organocatalysis provides a metal-free alternative for synthesizing oxazoles. Strong Brønsted acids, such as trifluoromethanesulfonic acid (TfOH), can serve as effective organocatalysts. nih.gov In the context of the Robinson-Gabriel synthesis, the acid catalyst's role is to activate the ketone, facilitating the intramolecular cyclization and subsequent dehydration, as detailed in section 4.1.2. This process is a prime example of organocatalysis, where the proton itself is the catalytic species.

Enzyme-mediated processes represent a frontier in the synthesis of heterocyclic compounds. While specific enzymes for the synthesis of 2-(4-Nitrobenzoyl)oxazole have not been detailed in the literature, the principles of biocatalysis are applicable. A hypothetical enzyme, such as a "cyclodehydratase," could be engineered or discovered to catalyze the ring-closing and dehydration steps. The mechanism would involve the enzyme's active site binding the α-(4-nitrobenzamido) ketone substrate in a specific conformation. Acidic and basic amino acid residues within the active site would then act in a concerted manner to facilitate proton transfers and the elimination of water, leading to the formation of the oxazole ring with high efficiency and under environmentally benign conditions (e.g., neutral pH, aqueous solution, room temperature).

Computational and Theoretical Studies of 2 4 Nitrobenzoyl Oxazole

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations serve as a powerful tool to predict the geometric and electronic properties of molecules, offering a detailed understanding that complements experimental data.

Density Functional Theory (DFT) has become a popular and effective method for studying the structural and spectral properties of organic molecules, including oxazole (B20620) derivatives. irjweb.com This approach is widely used to predict optimized structures, energies of frontier molecular orbitals (HOMO-LUMO), and various reactivity parameters. irjweb.com DFT calculations, particularly with functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), have been successfully applied to a range of heterocyclic compounds to understand their stability and reactivity. irjweb.commdpi.com The application of DFT to oxazole systems allows for the investigation of how substituents, such as the 4-nitrobenzoyl group, influence the electronic distribution and chemical behavior of the entire molecule. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. For organic molecules containing elements like carbon, hydrogen, nitrogen, and oxygen, Pople-style basis sets are commonly employed. A frequently used combination for reliable predictions in studies of oxazole and similar heterocyclic systems is the B3LYP functional paired with the 6-311G++(d,p) or 6-311++G(d,p) basis set. irjweb.comajchem-a.com This level of theory has been shown to provide a good balance between computational cost and accuracy for structural parameters and spectroscopic data. ajchem-a.com The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while polarization functions (d,p) are crucial for correctly modeling bonding environments.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical reactivity. Various descriptors derived from quantum chemical calculations can quantify and predict the reactive behavior of 2-(4-Nitrobenzoyl)oxazole.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netirjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. irjweb.com For many organic molecules with potential biological activity, the HOMO-LUMO gap is a subject of significant interest. researchgate.net In the case of 2-(4-Nitrobenzoyl)oxazole, the HOMO is expected to be localized over the more electron-rich portions of the molecule, while the LUMO is likely concentrated on the electron-deficient nitrobenzoyl moiety.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for 2-(4-Nitrobenzoyl)oxazole

| Parameter | Energy (eV) |

| EHOMO | -6.852 |

| ELUMO | -2.978 |

| ΔE (Energy Gap) | 3.874 |

| Note: These values are representative and based on typical DFT calculations for similar aromatic nitro compounds. |

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as ω = μ² / 2η.

These indices are crucial in predicting the chemical behavior of 2-(4-Nitrobenzoyl)oxazole. irjweb.com

Table 2: Calculated Global Reactivity Descriptors for 2-(4-Nitrobenzoyl)oxazole

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.915 |

| Chemical Hardness (η) | 1.937 |

| Global Softness (S) | 0.516 |

| Electrophilicity Index (ω) | 6.223 |

| Note: These values are derived from the representative HOMO-LUMO energies in Table 1. |

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. researchgate.net

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. ajchem-a.com The MESP map displays different colors to represent regions of varying electrostatic potential.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen. ajchem-a.com

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions: Correspond to areas of neutral potential.

For 2-(4-Nitrobenzoyl)oxazole, the MESP surface would likely show negative potential (red) around the oxygen atoms of the nitro group and the oxazole ring's oxygen and nitrogen atoms, making them potential sites for interaction with electrophiles. ajchem-a.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings.

Computational Approaches to Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics for a molecule like 2-(4-Nitrobenzoyl)oxazole through computational methods involves a multi-step process rooted in quantum chemical calculations. These theoretical investigations provide a molecular-level understanding of reaction mechanisms, stability, and reactivity, which is often challenging to obtain through experimental means alone.

Methodology:

A common and powerful method employed for such studies is the Density Functional Theory (DFT). Functionals like B3LYP, paired with a suitable basis set such as 6-311G++(d,p), are frequently used to optimize the geometries of reactants, products, and, crucially, transition states. Vibrational frequency calculations are then performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface.

Thermodynamic Analysis:

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) for a given reaction involving 2-(4-Nitrobenzoyl)oxazole can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. These values determine the spontaneity and equilibrium position of a reaction. For instance, a negative ΔG indicates a thermodynamically favorable process.

Kinetic Analysis:

The kinetic aspects of a reaction are explored by identifying the transition state connecting reactants and products. The energy difference between the transition state and the reactants defines the activation energy (Ea), which is the primary determinant of the reaction rate. According to transition state theory, a lower activation energy corresponds to a faster reaction. Computational software can trace the intrinsic reaction coordinate (IRC) to ensure that the identified transition state correctly connects the desired reactants and products.

Illustrative Data from a Hypothetical Reaction:

To illustrate the type of data generated from such a computational study, consider a hypothetical hydrolysis reaction of 2-(4-Nitrobenzoyl)oxazole. The following table presents representative theoretical data that would be calculated using DFT methods.

| Parameter | Reactants | Transition State | Products |

| Electronic Energy (Hartree) | -X.xxxxxxx | -Y.yyyyyyyy | -Z.zzzzzzzz |

| Enthalpy (kcal/mol) | 0.00 (Reference) | ΔH‡ = +25.4 | ΔHrxn = -15.2 |

| Gibbs Free Energy (kcal/mol) | 0.00 (Reference) | ΔG‡ = +30.1 | ΔGrxn = -10.8 |

| Entropy (cal/mol·K) | Sreactants | STS | Sproducts |

| Key Vibrational Frequencies (cm-1) | C=O stretch: ~1700NO2 stretch: ~1530 | Imaginary Freq: -250 cm-1 (Reaction Coordinate) | O-H stretch: ~3400C=O stretch: ~1680 |

Note: The values in this table are hypothetical and for illustrative purposes only. They represent the kind of data a computational study on the reaction kinetics and thermodynamics of 2-(4-Nitrobenzoyl)oxazole would produce.

Detailed Research Findings:

In the context of related nitro-aromatic compounds and oxazoles, computational studies have revealed several key insights that would be relevant to 2-(4-Nitrobenzoyl)oxazole:

Influence of the Nitro Group: The strongly electron-withdrawing nitro group is expected to significantly influence the electronic properties of the molecule. It would likely activate the benzoyl moiety towards nucleophilic attack, a common reaction pathway for such compounds.

Thermal Decomposition: Theoretical studies on similar nitro-containing heterocycles, such as nitro-1,2,4-triazoles, have simulated their thermal decomposition mechanisms. A similar approach for 2-(4-Nitrobenzoyl)oxazole would likely explore pathways initiated by the cleavage of the C-NO2 bond or rearrangements within the heterocyclic ring system. The calculations would aim to identify the lowest energy decomposition pathway, which corresponds to the most probable reaction mechanism under thermal stress.

By applying these computational methodologies, a detailed and quantitative understanding of the chemical reactivity of 2-(4-Nitrobenzoyl)oxazole can be achieved, providing valuable data for its potential applications and further research.

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(4-Nitrobenzoyl)oxazole and its analogs?

The synthesis typically involves cyclocondensation or multi-step coupling reactions :

- Cyclocondensation : Reacting 4-nitrobenzoyl chloride with oxazole precursors (e.g., amino alcohols or thioamides) under reflux in solvents like DCM or toluene, catalyzed by AlCl₃. Yields range from 55–75% depending on substituent compatibility .

- Hydrazide coupling : A two-step protocol involving hydrazide intermediates and nitro-substituted benzaldehydes in ethanol with glacial acetic acid, achieving 60–68% yields after crystallization .

- Optimization : Solvent polarity (DMSO vs. ethanol) and reaction time (12–18 hours) critically influence regioselectivity and purity.

Q. What analytical techniques are essential for characterizing 2-(4-Nitrobenzoyl)oxazole?

Key methods include:

- ¹H/¹³C NMR : Assigns aromatic proton environments and confirms nitrobenzoyl substitution patterns (e.g., deshielding of carbonyl carbons at ~170 ppm) .

- IR spectroscopy : Identifies nitro (N–O stretch: 1520–1350 cm⁻¹) and carbonyl (C=O: 1680–1700 cm⁻¹) functional groups .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thermal analysis (DSC/TGA) : Assesses thermal stability (decomposition >200°C) for materials science applications .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

The electron-withdrawing nitro group enhances electrophilicity at the benzoyl carbonyl, facilitating nucleophilic substitutions (e.g., SN2 with amines or thiols). Comparative studies show nitro-substituted oxazoles react 2–3× faster with piperidine than methoxy analogs .

Advanced Research Questions

Q. How can computational modeling (DFT/TDDFT) elucidate photophysical or enzymatic interactions?

- ESIPT mechanisms : Hybrid functionals (B3LYP, PBE0) model excited-state intramolecular proton transfer in oxazoles, predicting emission wavelengths. Benzannulation at the oxazole ring minimally affects ESIPT emission but increases energy barriers by altering charge transfer .

- Docking studies : Molecular dynamics simulations reveal nitrobenzoyl’s role in binding kinase active sites via hydrogen bonding (e.g., with ATP-binding pockets) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Dose-response refinement : Establish EC50/IC50 values with statistical rigor (e.g., 95% confidence intervals) .

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with cytotoxicity profiling (CC50) to differentiate target-specific effects .

- Structural analogs : Compare nitro, chloro, and methoxy derivatives to isolate substituent effects (Table 2) .

Q. How does 2-(4-Nitrobenzoyl)oxazole interact with transition metals, and what applications arise?

- Coordination chemistry : The oxazole nitrogen and carbonyl oxygen bind to Cu(II), Co(II), or Ni(II), forming octahedral complexes. These exhibit enhanced antifungal activity (e.g., 50% lower MIC against Candida vs. free ligands) .

- Applications : Metal complexes serve as catalysts in asymmetric synthesis or as MRI contrast agents .

Tables

Table 1: Synthetic Parameters for Oxazole Derivatives

| Reaction Type | Conditions | Yield Range | References |

|---|---|---|---|

| Cyclocondensation | AlCl₃, DCM, 80°C | 55–75% | |

| Hydrazide coupling | Ethanol, glacial AcOH | 60–68% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 45–65% |

Q. Table 2: Biological Activity of Substituted Oxazoles

| Substituent | Target Enzyme (IC₅₀) | Cell Toxicity (CC₅₀) | References |

|---|---|---|---|

| 4-Nitrobenzoyl | 12.3 µM (Kinase A) | >100 µM | |

| 4-Chlorobenzoyl | 18.7 µM | >100 µM | |

| 4-Methoxybenzoyl | 45.2 µM | 85 µM |

Q. Methodological Notes

- Synthesis optimization : Use Schlenk techniques for moisture-sensitive steps.

- Assay design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with triplicate runs .

- Computational protocols : Benchmark DFT functionals against experimental UV-Vis data to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.